molecular formula C18H10Cl4F3N3O4 B2419740 4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-26-1

4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2419740
CAS No.: 318959-26-1
M. Wt: 531.09
InChI Key: MHBGYBDLMIJGDF-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. They are known for their wide range of biological activities .

Scientific Research Applications

Tautomerism and Structural Analysis

Research has explored the tautomerism and structural aspects of NH-pyrazoles, which includes compounds similar to the specified chemical. These studies provide insights into the unique tautomeric forms and how they influence the molecular structure and hydrogen bonding patterns in such compounds (Cornago et al., 2009).

Inhibition of Protoporphyrinogen Oxidase

Pyrazole phenyl ethers, closely related to the specified compound, have been studied for their ability to inhibit protoporphyrinogen oxidase (Protox). This research is significant in understanding the herbicidal activity of these compounds and their interaction with biological systems (Sherman et al., 1991).

Synthesis and Physico-Chemical Properties

Studies on similar pyrazole derivatives have focused on synthesizing new compounds and analyzing their physico-chemical properties, especially when complexed with transition metals. Such research is crucial in the field of inorganic chemistry and materials science (Dhokale et al., 2017).

Reactivity and Synthesis of Derivatives

Research has delved into the synthesis and reactivity of trinitropyrazole and its derivatives, demonstrating the chemical versatility of pyrazole compounds. These findings are relevant in the development of new materials and chemicals (Dalinger et al., 2013).

Hydrogen-Bonding in Pyrazole Compounds

The study of hydrogen-bonded chains and structures in pyrazole derivatives helps in understanding the molecular interactions and stability of these compounds. This research is essential in crystallography and molecular design (Trilleras et al., 2005).

Supramolecular Assembly

Investigations into the supramolecular assembly of pyrazole derivatives, including their crystal structures and intermolecular interactions, are significant in the field of supramolecular chemistry and materials science (Kumar et al., 2019).

Coordination Sphere Bonding in Copper Extractants

Research on substituted phenolic pyrazoles, related to the chemical , has shown their effectiveness as copper extractants. This is crucial in understanding the roles of such compounds in industrial processes and environmental applications (Healy et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole derivatives are known to exhibit a wide range of biological activities .

Future Directions

The study and application of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and studying their properties and potential applications .

Properties

IUPAC Name

4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl4F3N3O4/c1-27-17(32-14-3-2-8(19)4-11(14)21)10(16(26-27)18(23,24)25)7-31-15-12(22)5-9(20)6-13(15)28(29)30/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGYBDLMIJGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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